molecular formula C11H8BrN B13059302 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

Cat. No.: B13059302
M. Wt: 234.09 g/mol
InChI Key: ZVCLQLSXFYUOJN-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C11H8BrN and a molecular weight of 234.09 g/mol . This compound is characterized by a bromine atom attached to a dihydronaphthalene ring, which also contains a carbonitrile group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile typically involves the bromination of 3,4-dihydronaphthalene-2-carbonitrile. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compound. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxygenated or aminated compounds .

Scientific Research Applications

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

6-bromo-3,4-dihydronaphthalene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCLQLSXFYUOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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